
LL-K12-18: A Potent and Selective Cyclin K
Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LL-K12-18

Cat. No.: B15543090 Get Quote

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the emergence of molecular glue degraders

offers a promising therapeutic strategy. This guide provides a comprehensive validation of LL-
K12-18's selectivity for cyclin K, a key regulator of transcription. Through a detailed comparison

with other known cyclin K degraders and CDK12 inhibitors, supported by experimental data

and protocols, this document serves as a valuable resource for researchers in oncology and

drug discovery.

Mechanism of Action: A Two-Site Molecular Glue
LL-K12-18 is a novel two-site molecular glue that potently and selectively induces the

degradation of cyclin K.[1] It functions by enhancing the protein-protein interaction between

Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-DDB1 ubiquitin

ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal

degradation of cyclin K, thereby inhibiting CDK12's transcriptional activity.[1]

Caption: Mechanism of LL-K12-18-induced Cyclin K degradation.

Comparative Performance Data
LL-K12-18 demonstrates exceptional potency in inducing cyclin K degradation, with a half-

maximal degradation concentration (DC50) of 0.38 nM.[2] This represents a significant
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improvement over its precursor, SR-4835. The following tables provide a comparative overview

of LL-K12-18 against other known cyclin K degraders and CDK12 inhibitors.

Table 1: Comparison of Cyclin K Molecular Glue Degraders

Compound
DC50 (nM) for
Cyclin K
Degradation

Primary Target(s) Reference

LL-K12-18 0.38 Cyclin K [2]

SR-4835 ~19 Cyclin K [2]

CR8

Not explicitly stated as

DC50, but induces

degradation

Cyclin K [3]

Compound 36

(dinaciclib-based)

Not explicitly stated as

DC50, but effective

degrader

Cyclin K [3]

Compound 40 (AT-

7519-based)

Not explicitly stated as

DC50, but effective

degrader

Cyclin K [3]

Table 2: Comparison with CDK12 Inhibitors

Compound
IC50 (nM) for
CDK12 Inhibition

Primary Target(s) Reference

Dinaciclib 50 Pan-CDK inhibitor [4]

SR-3029 86 CDK12 [4]

Compound 8 22 CDK12 [4]

Compound 9 14 CDK12 [4]

CDK12-IN-2 52 CDK12/13 [4]

CDK12-IN-3 31 CDK12 [4]
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Selectivity Profile of LL-K12-18
A critical aspect of a targeted therapeutic is its selectivity. Studies have shown that LL-K12-18
maintains its selectivity for cyclin K degradation even when assessed against other kinases

within the CDK family.[2] This high selectivity minimizes off-target effects, a crucial factor for a

promising drug candidate. While the specific quantitative data from the kinase panel is found in

the supplementary information of the primary publication, the study confirms the selectivity

profile of LL-K12-18.[2]

Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental

protocols for key assays are provided below.

Experimental Workflow for Assessing Cyclin K
Degradation
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Experimental Workflow for Cyclin K Degradation Assay
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Caption: Workflow for evaluating Cyclin K degradation.
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Cyclin K Degradation Assay via Western Blot
This protocol details the steps to quantify the degradation of cyclin K in response to treatment

with LL-K12-18 and other compounds.

Cell Culture and Treatment:

Seed MDA-MB-231 cells in 6-well plates and culture until they reach 70-80% confluency.

Treat the cells with varying concentrations of LL-K12-18, comparator compounds, or a

vehicle control (e.g., DMSO) for specified time points (e.g., 2, 4, 6, 12, 24 hours).

Cell Lysis and Protein Quantification:

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting:

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by

adding Laemmli sample buffer and boiling.

Load equal amounts of protein per lane onto a polyacrylamide gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for cyclin K overnight at 4°C. A

loading control antibody (e.g., GAPDH or β-actin) should also be used.

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15543090?utm_src=pdf-body
https://www.benchchem.com/product/b15543090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Quantify the band intensities using image analysis software and normalize the cyclin K

signal to the loading control. Calculate the percentage of cyclin K degradation relative to

the vehicle-treated control.

Quantitative Proteomics for Selectivity Profiling
This protocol provides a framework for assessing the global proteome changes upon treatment

with LL-K12-18 to confirm its selectivity.

Sample Preparation:

Treat MDA-MB-231 cells with LL-K12-18 or a vehicle control for a specified time (e.g., 6

hours).

Lyse the cells and quantify the protein concentration as described in the Western Blot

protocol.

Protein Digestion:

Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.

Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

LC-MS/MS Analysis:

Desalt the resulting peptide mixtures using C18 spin columns.

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

Process the raw mass spectrometry data using a suitable software package (e.g.,

MaxQuant) for protein identification and label-free quantification (LFQ).
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Perform statistical analysis to identify proteins that are significantly up- or downregulated

upon LL-K12-18 treatment compared to the vehicle control.

Generate volcano plots to visualize the changes in protein abundance and confirm the

selective degradation of cyclin K.

Conclusion
LL-K12-18 stands out as a highly potent and selective molecular glue degrader of cyclin K. Its

sub-nanomolar DC50 value and demonstrated selectivity represent a significant advancement

in the development of targeted therapies against cancers dependent on CDK12/cyclin K

activity. The data and protocols presented in this guide provide a solid foundation for further

investigation and development of LL-K12-18 and other novel molecular glue degraders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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